
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a cyano group at the 6-position and an amino group at the 2-position of the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as catalysts. This method has been shown to be effective in synthesizing pyridin-3-yl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as magnesium oxide nanoparticles can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学研究应用
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have similar structural features and exhibit a range of biological activities.
2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide derivatives: These compounds also contain a cyano group and a pyridine ring, and are studied for their cytotoxic activity.
Uniqueness
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid is unique due to its specific structural configuration and the presence of both an amino group and a cyano group on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H9N3O2/c10-4-7-2-1-6(5-12-7)3-8(11)9(13)14/h1-2,5,8H,3,11H2,(H,13,14)/t8-/m0/s1 |
InChI 键 |
RJKGEVSAJMPOOO-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)C#N |
规范 SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

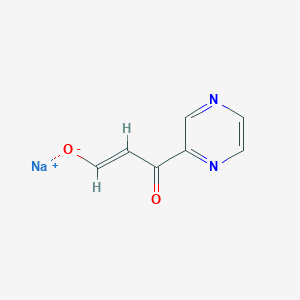
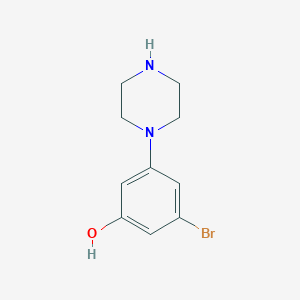
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
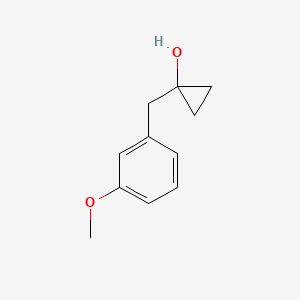
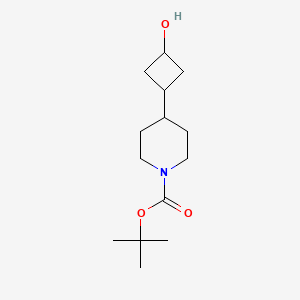
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
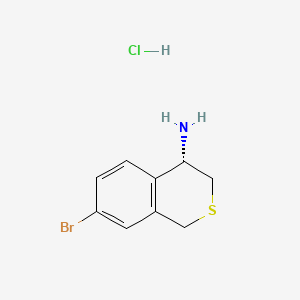
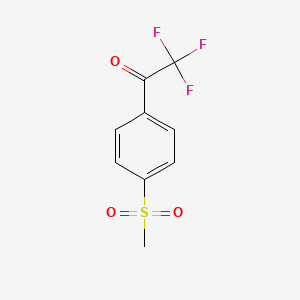
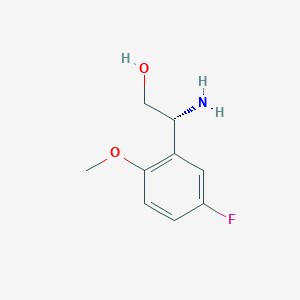
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
